molecular formula C14H11ClN6O2 B2527981 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 105774-49-0

3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2527981
CAS No.: 105774-49-0
M. Wt: 330.73
InChI Key: BLSXLTJLRKSQIE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a novel, complex heterocyclic compound designed for advanced pharmaceutical and biological research. This purine-triazine hybrid scaffold is of significant interest in medicinal chemistry due to the established bioactivity of its constituent moieties. The 1,2,4-triazine core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects (Int J Med Sci, 2017; Int J Mol Sci, 2024). The incorporation of a 4-chlorophenyl substituent is a common strategy to influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile. This product is intended for use in high-throughput screening, enzyme inhibition assays, and as a key intermediate in the synthesis of more complex chemical libraries for the development of new therapeutic agents. It is supplied as a solid of high chemical purity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O2/c1-20-11-10(12(22)17-14(20)23)21-6-9(18-19-13(21)16-11)7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,16,19)(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSXLTJLRKSQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(=NNC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with guanidine to form a key intermediate, which is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and viral infections due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred biological activity.

Structural Analogues

The closest analogue identified in the literature is 3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione (MolPort-000-138-493) . Key differences include:

Substituent at Position 1 : The target compound lacks a substituent here, while the analogue has an isopropyl group.

Methylation Pattern : The analogue has methyl groups at positions 7 and 9, whereas the target compound has a single methyl group at position 3.

Core Skeleton : Both share a fused purine-triazine system, but the analogue’s triazine ring is fused at different positions ([3,4-f] vs. [8,7-c]).

Physicochemical Properties

Property Target Compound Analogue (MolPort-000-138-493)
Molecular Weight (g/mol) ~345.75 ~428.88
Substituents 9-CH₃, 3-C₆H₄Cl 1-C₃H₇, 7-CH₃, 9-CH₃, 3-C₆H₄Cl
Calculated LogP* ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Hydrogen Bond Acceptors 6 7

*LogP values estimated using fragment-based methods.

Research Findings and Limitations

  • Biological Data Gap: No direct comparative studies on kinase inhibition or cytotoxicity were found in the provided evidence. Further experimental validation is required to confirm theoretical predictions.

Notes

  • The analogue (MolPort-000-138-493) serves as the only directly comparable compound identified; broader comparisons would require additional data from diverse sources.
  • Caution is advised when extrapolating biological activity from structural differences alone.

Biological Activity

3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic compound belonging to the class of purine derivatives. Its unique structure incorporates a triazine moiety fused with a purine ring, which is known to confer various biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is C13H10ClN5O2C_{13}H_{10}ClN_5O_2 with a molecular weight of approximately 295.71 g/mol. The compound features a chlorophenyl group that may enhance its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various triazine derivatives. For instance, compounds similar to 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF-7 (Breast)43.4

These findings suggest that the compound may possess similar antitumor properties due to its structural characteristics that allow interaction with cellular targets involved in cancer progression .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis or DNA repair mechanisms.
  • Receptor Modulation : It may interact with specific receptors that regulate cell proliferation and apoptosis.
  • Nucleic Acid Interaction : The structure allows potential binding to DNA or RNA, influencing gene expression and cellular functions .

Study on Anticancer Activity

In a study published in Chemistry and Biological Activities of 1,2,4-Triazolethiones, several derivatives were synthesized and screened for their anticancer properties. The results indicated that certain triazine derivatives exhibited potent activity against colon carcinoma cell lines with IC50 values comparable to established chemotherapeutic agents .

Research on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of related compounds. It was found that derivatives exhibited significant inhibition of inflammatory markers in vitro. This suggests that 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione could also serve as a lead compound for developing anti-inflammatory drugs .

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